3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Description
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10ClF2N . It is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .
Synthesis Analysis
The synthesis of 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves radical fluorination . The precursor, 1-Bicyclo [1.1.1]pentylamine hydrochloride, can be used to synthesize bisbicyclo [1.1.1]pentyldiazene .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride consists of a bicyclic pentane ring with a difluoromethyl group and an amine group attached .Scientific Research Applications
Bioisostere in Drug Discovery
Bicyclo[1.1.1]pentanes (BCPs), including 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups. They can impart physicochemical benefits on drug candidates .
Synthesis of Highly Functionalized BCPs
This compound can be synthesized under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .
Precursor in Antibacterial Agent Synthesis
It can be used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .
Preparation of BCP-derived Azides
This compound can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .
Materials Science Applications
Over the past three decades, the application of bicyclo[1.1.1]pentane (BCP) derivatives in materials science has been extensively investigated .
Molecular Rods
BCP derivatives have been used as molecular rods in materials science .
Molecular Rotors
BCP derivatives have also been used as molecular rotors .
Supramolecular Linker Units
In materials science, BCP derivatives have been used as supramolecular linker units .
properties
IUPAC Name |
3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-4(8)5-1-6(9,2-5)3-5;/h4H,1-3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYGFIYAFBJHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2108549-79-5 |
Source
|
Record name | 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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